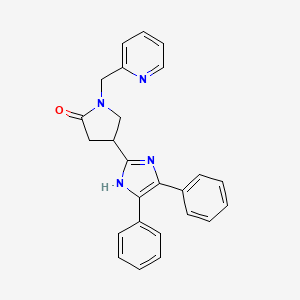
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone, also known as JP-8-039, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone acts as a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses. It inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been shown to have significant biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and modify. It has also been shown to have high bioavailability and low toxicity. However, there are also limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which can affect its efficacy. It also requires further research to determine its long-term safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone. One direction is to study its potential use in the treatment of other inflammatory and immune-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its mechanism of action in more detail and identify potential targets for drug development. Additionally, further research is needed to determine its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been achieved using various methods, including the one-pot reaction, Suzuki-Miyaura cross-coupling reaction, and Stille coupling reaction. The one-pot reaction involves the reaction of 2-pyrrolidinone with 2-bromo-4,5-diphenylimidazole and 2-pyridine boronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-pyrrolidinone with 2-bromo-4,5-diphenylimidazole and 2-pyridine boronic acid in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 2-pyrrolidinone with 2-bromo-4,5-diphenylimidazole and 2-pyridine stannane in the presence of a palladium catalyst.
Applications De Recherche Scientifique
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(pyridin-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-22-15-20(16-29(22)17-21-13-7-8-14-26-21)25-27-23(18-9-3-1-4-10-18)24(28-25)19-11-5-2-6-12-19/h1-14,20H,15-17H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFDOUGFTQETEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=N2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6011753.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6011754.png)
![ethyl 4-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6011776.png)
![1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6011777.png)
![1-(3-phenylpropyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6011789.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
![3-{[6-(dimethylamino)-4-pyrimidinyl]amino}-1-methyl-2-pyrrolidinone](/img/structure/B6011799.png)
![2-{[(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6011804.png)
![2-[benzyl(methyl)amino]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-indanecarboxamide](/img/structure/B6011807.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6011817.png)
![2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6011819.png)
![2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6011823.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B6011837.png)
![N-(2-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6011842.png)